molecular formula C148H242N42O45S B599950 DVAHEILNEAYRKVLDQLSARKYLQSMVA CAS No. 132769-35-8

DVAHEILNEAYRKVLDQLSARKYLQSMVA

Katalognummer: B599950
CAS-Nummer: 132769-35-8
Molekulargewicht: 3361.873
InChI-Schlüssel: INFVOGFNKZXYEA-NTFUFEFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DVAHEILNEAYRKVLDQLSARKYLQSMVA is a compound with the CAS number 132769-35-8. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its complex structure and the potential it holds for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DVAHEILNEAYRKVLDQLSARKYLQSMVA involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

DVAHEILNEAYRKVLDQLSARKYLQSMVA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

DVAHEILNEAYRKVLDQLSARKYLQSMVA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which DVAHEILNEAYRKVLDQLSARKYLQSMVA exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Eigenschaften

CAS-Nummer

132769-35-8

Molekularformel

C148H242N42O45S

Molekulargewicht

3361.873

InChI

InChI=1S/C148H242N42O45S/c1-22-76(16)117(190-129(217)94(44-48-111(200)201)174-137(225)102(61-83-65-159-68-162-83)177-120(208)79(19)165-142(230)114(73(10)11)187-121(209)86(151)62-112(202)203)145(233)184-99(58-72(8)9)132(220)181-103(63-109(154)197)138(226)173-93(43-47-110(198)199)122(210)163-78(18)119(207)176-100(59-81-33-37-84(193)38-34-81)135(223)170-90(32-28-53-161-148(157)158)124(212)169-88(30-24-26-51-150)128(216)189-116(75(14)15)144(232)183-98(57-71(6)7)133(221)182-104(64-113(204)205)139(227)172-91(41-45-107(152)195)126(214)178-97(56-70(4)5)134(222)186-105(66-191)140(228)164-77(17)118(206)167-89(31-27-52-160-147(155)156)123(211)168-87(29-23-25-50-149)125(213)180-101(60-82-35-39-85(194)40-36-82)136(224)179-96(55-69(2)3)131(219)171-92(42-46-108(153)196)127(215)185-106(67-192)141(229)175-95(49-54-236-21)130(218)188-115(74(12)13)143(231)166-80(20)146(234)235/h33-40,65,68-80,86-106,114-117,191-194H,22-32,41-64,66-67,149-151H2,1-21H3,(H2,152,195)(H2,153,196)(H2,154,197)(H,159,162)(H,163,210)(H,164,228)(H,165,230)(H,166,231)(H,167,206)(H,168,211)(H,169,212)(H,170,223)(H,171,219)(H,172,227)(H,173,226)(H,174,225)(H,175,229)(H,176,207)(H,177,208)(H,178,214)(H,179,224)(H,180,213)(H,181,220)(H,182,221)(H,183,232)(H,184,233)(H,185,215)(H,186,222)(H,187,209)(H,188,218)(H,189,216)(H,190,217)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,234,235)(H4,155,156,160)(H4,157,158,161)/t76-,77-,78-,79-,80-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-/m0/s1

InChI-Schlüssel

INFVOGFNKZXYEA-NTFUFEFWSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.